4-脱乙酰新索拉醇

描述

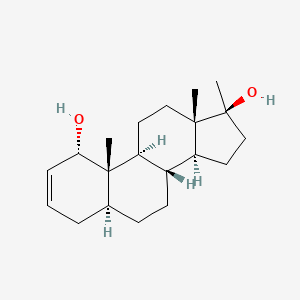

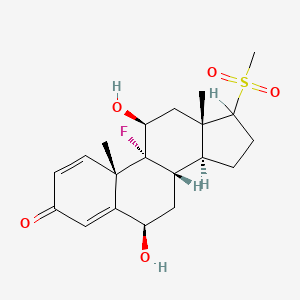

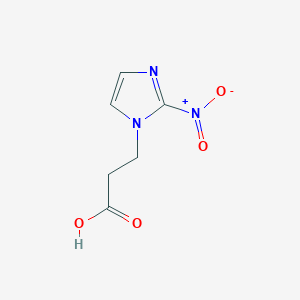

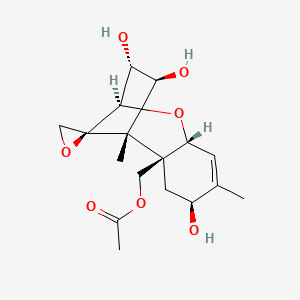

4-Deacetylneosolaniol, also known as 4-DANS, belongs to the class of organic compounds known as trichothecenes . These are sesquiterpene mycotoxins structurally characterized by the presence of an epoxide ring and a benzopyran derivative with a variant number of hydroxyl, acetyl, or other substituents .

Synthesis Analysis

4-Deacetylneosolaniol is a metabolite of T-2 toxin, a toxic fungal secondary metabolite produced by different Fusarium species . In the liver microsomes systems of rats, T-2 toxin was rapidly converted into HT-2 toxin, T-2 tetraol, and 4-deacetylneosolaniol . It was concluded that T-2 toxin was hydrolyzed preferentially at the C-4 position to give HT-2 toxin, which was then metabolized to T-2 tetraol via 4-deacetylneosolaniol .Molecular Structure Analysis

The molecular formula of 4-Deacetylneosolaniol is C17H24O7 . Its molecular weight is 340.36826 g/mol . The IUPAC name is (1’S,2S,2’R,4’S,7’R,9’R,10’R,11’S)-4’,10’,11’-trihydroxy-1’,5’-dimethyl-8’-oxaspiro [oxirane-2,12’-tricyclo [7.2.1.0^ {2,7}]dodecan]-5’-en-2’-ylmethyl acetate .Physical And Chemical Properties Analysis

The boiling point of 4-Deacetylneosolaniol is predicted to be 515.1±50.0 °C . Its density is predicted to be 1.42±0.1 g/cm3 .科学研究应用

代谢和毒理学研究

4-脱乙酰新索拉醇因其在 T-2 毒素(一种强力霉菌毒素)的代谢和毒理学中的作用而受到研究。Yoshizawa、Swanson 和 Mirocha (1980) 发现 T-2 毒素在大鼠肝脏中迅速转化为几种代谢物,包括 4-脱乙酰新索拉醇,表明其在哺乳动物中 T-2 毒素的解毒途径中发挥作用 (Yoshizawa 等,1980)。在类似的研究中,Yoshizawa、Sakamoto 和 Okamoto (1984) 探讨了 T-2 毒素在小鼠和猴肝脏匀浆中的体外代谢,再次发现 4-脱乙酰新索拉醇是一种关键代谢物 (Yoshizawa 等,1984)。Pace (1986) 使用分离的灌流大鼠肝脏来研究 T-2 霉菌毒素的代谢和清除,发现 4-脱乙酰新索拉醇是一种重要的代谢物,从而突出了其在 T-2 毒素肝代谢中的重要性 (Pace,1986)。

分子和细胞研究

对 4-脱乙酰新索拉醇的研究扩展到分子和细胞研究,重点是了解其作用的潜在机制。例如,Jia 等人(2012 年)探讨了组蛋白脱乙酰酶抑制剂 4b 在亨廷顿舞蹈症小鼠模型中的行为和生物学效应。虽然该论文没有直接提到 4-脱乙酰新索拉醇,但它强调了组蛋白脱乙酰酶抑制剂在治疗应用中的更广泛背景,可能与 4-脱乙酰新索拉醇的作用机制相关 (Jia 等,2012)。

植物生物学中的应用

在植物生物学领域,Iwase 等人(2022 年)对 4-苯基丁酸 (4PBA) 的研究表明其对植物再生的影响,起到生长素的作用。虽然 4PBA 与 4-脱乙酰新索拉醇不同,但这项研究提供了对类似化合物在植物生物学和组织培养工程中潜在应用的见解 (Iwase 等,2022)。

组蛋白脱乙酰酶抑制剂

一些研究关注组蛋白脱乙酰酶抑制剂的作用,这可能与了解 4-脱乙酰新索拉醇的生物学意义有关。Gregoretti 等人(2004 年)分析了组蛋白脱乙酰酶家族的分子进化,提出了可能与 4-脱乙酰新索拉醇活性相关的功能意义 (Gregoretti 等,2004)。类似地,Schölz 等人(2015 年)研究了赖氨酸脱乙酰酶抑制剂在人体细胞中的特异性,这可能为理解 4-脱乙酰新索拉醇等化合物的作用提供背景 (Schölz 等,2015)。

属性

IUPAC Name |

[(1S,2R,4S,7R,9R,10R,11S,12S)-4,10,11-trihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O7/c1-8-4-11-16(5-10(8)19,6-22-9(2)18)15(3)13(21)12(20)14(24-11)17(15)7-23-17/h4,10-14,19-21H,5-7H2,1-3H3/t10-,11+,12+,13+,14+,15+,16+,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCLYQYOJLQDQNA-BNWDXEGFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(CC1O)(C3(C(C(C(C34CO4)O2)O)O)C)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@@H]2[C@](C[C@@H]1O)([C@]3([C@@H]([C@H]([C@H]([C@@]34CO4)O2)O)O)C)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

74833-39-9 | |

| Record name | 4-Deacetylneosolaniol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074833399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-3-[[(2-methyl-3-nitrophenyl)-oxomethyl]amino]benzoic acid methyl ester](/img/structure/B1223028.png)